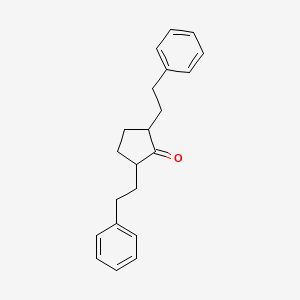
2,5-Bis(2-phenylethyl)cyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(2-phenylethyl)cyclopentan-1-one is an organic compound with a cyclopentanone core substituted with two phenylethyl groups at the 2 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2-phenylethyl)cyclopentan-1-one typically involves the aldol condensation of cyclopentanone with phenylethyl aldehyde under basic conditions. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(2-phenylethyl)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylethyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2,5-Bis(2-phenylethyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(2-phenylethyl)cyclopentan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis(2-furylmethylidene)cyclopentan-1-one: Similar structure but with furyl groups instead of phenylethyl groups.
2,5-Dibenzylidenecyclopentanone: Similar structure but with benzylidene groups.
Uniqueness
2,5-Bis(2-phenylethyl)cyclopentan-1-one is unique due to its specific substitution pattern and the presence of phenylethyl groups, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
53145-74-7 |
|---|---|
Fórmula molecular |
C21H24O |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
2,5-bis(2-phenylethyl)cyclopentan-1-one |
InChI |
InChI=1S/C21H24O/c22-21-19(13-11-17-7-3-1-4-8-17)15-16-20(21)14-12-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2 |
Clave InChI |
VIKHGCSASWNVCS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(=O)C1CCC2=CC=CC=C2)CCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


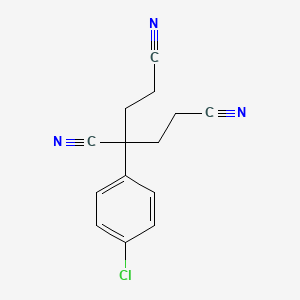

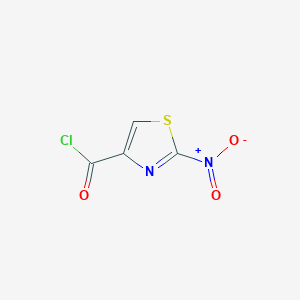
![2,2-Dichloro-1-[4-(octyloxy)phenyl]ethan-1-one](/img/structure/B14650189.png)
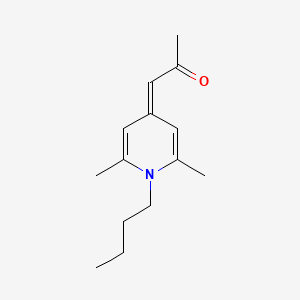
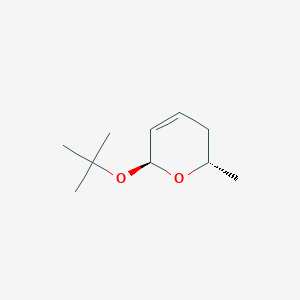
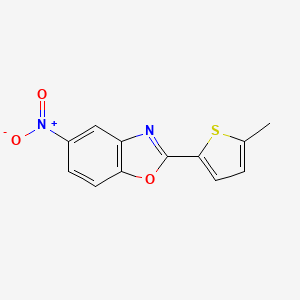
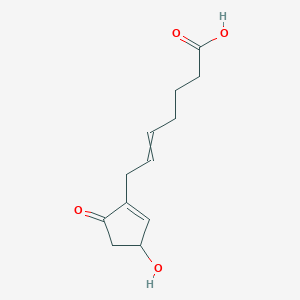

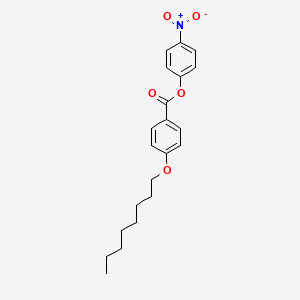
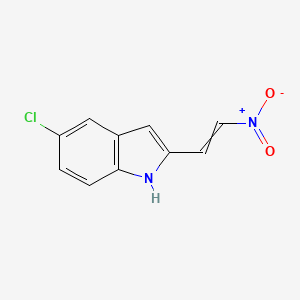
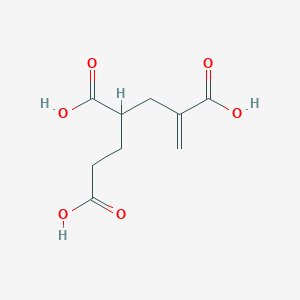
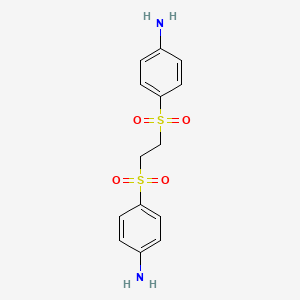
![1-Oxaspiro[4.5]decan-2-ol](/img/structure/B14650242.png)
